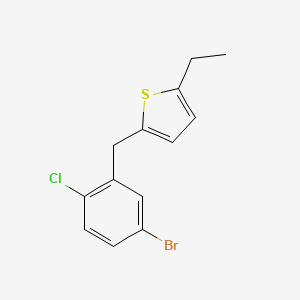
5-Bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Non-Peptide Small Molecular Antagonists
A study by H. Bi (2015) details the synthesis of benzamide derivatives, including compounds similar to "5-Bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene," as potential CCR5 antagonists. These compounds were synthesized through a series of reactions, including elimination, reduction, and bromination, and were characterized for their structure and biological activity, highlighting their potential in developing treatments for diseases where CCR5 plays a role (H. Bi, 2015).
Catalyst for Synthesis of Pyrazol Derivatives
Research by Z. Karimi-Jaberi et al. (2012) introduced a new and efficient catalyst for the synthesis of pyrazol derivatives. While not directly mentioning "5-Bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene," the methodology could be applicable to compounds with similar structures, offering a straightforward approach to synthesizing complex organic compounds with potential pharmacological applications (Z. Karimi-Jaberi et al., 2012).
Hydrodehalogenation and Reductive Radical Cyclization
Santiago E. Vaillard et al. (2004) explored the photostimulated reactions of aryl chlorides and bromides, leading to reduced products or cyclized reduced products, depending on the aryl moieties present. This research suggests that compounds like "5-Bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene" could be used in similar processes to achieve high yields of desired products, underscoring the importance of such compounds in synthetic organic chemistry (Santiago E. Vaillard et al., 2004).
Synthesis of Benzo[b]thiophenes
Patrick A. Pié and L. Marnett (1988) reported the synthesis of benzo[b]thiophenes substituted at various positions, using a method that could potentially be applied to "5-Bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene." This research highlights the versatility of such compounds in synthesizing heterocyclic compounds with various substitutions, which could be valuable in pharmaceutical research and development (Patrick A. Pié and L. Marnett, 1988).
Dissociative Electron Attachment Studies
A. Modelli's research (2005) on the electron transmission and dissociative electron attachment spectra for (bromoalkyl)benzenes, including compounds with similar structures to "5-Bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene," provides insights into the electronic properties of such compounds. This study is significant for understanding the interaction of these compounds with electrons, which could have implications in materials science and electron transfer studies (A. Modelli, 2005).
Orientations Futures
As “5-Bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene” is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy , future research could focus on optimizing its synthesis and exploring its potential in the development of new antidiabetic drugs.
Propriétés
IUPAC Name |
2-[(5-bromo-2-chlorophenyl)methyl]-5-ethylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrClS/c1-2-11-4-5-12(16-11)8-9-7-10(14)3-6-13(9)15/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMYXHXKHPZDBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)CC2=C(C=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

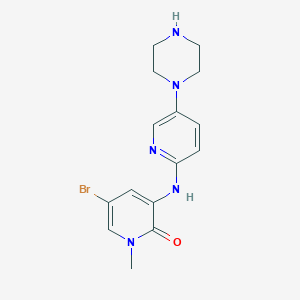
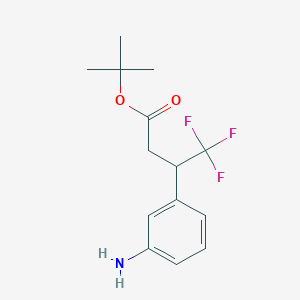

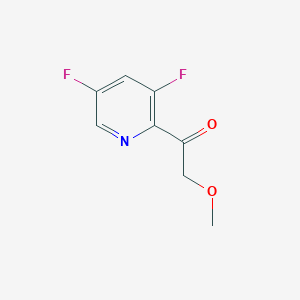

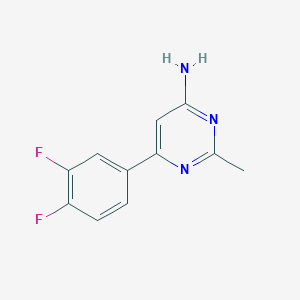
![2-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1466873.png)
![[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1466874.png)
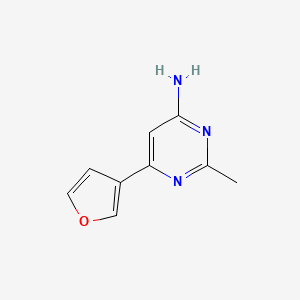
![7-Benzyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B1466881.png)


![2-Chloro-3-[3-(trifluoromethyl)piperidin-1-yl]pyrazine](/img/structure/B1466887.png)
